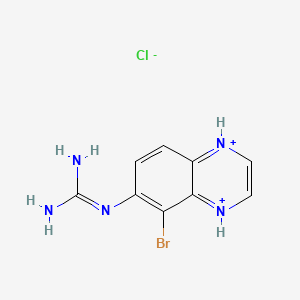

Chlorhydrate de N-(5-bromo-6-quinoxalinyl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride is a chemical compound with the molecular formula C9H9BrClN5 and a molecular weight of 302.55826 . It is known for its applications in various scientific research fields, particularly in chemistry and medicine. The compound is characterized by its pale orange to beige solid form and is hygroscopic in nature .

Applications De Recherche Scientifique

N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: The compound is used as a building block for the synthesis of complex organic molecules.

Biology: It is employed in the study of biological pathways and molecular interactions.

Medicine: The compound is an impurity of Brimonidine Tartrate, an α2 receptor agonist used to treat glaucoma.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride, also known as 2-(5-Bromoquinoxaline-1,4-diium-6-yl)guanidine;chloride, is primarily an α2 receptor agonist . The α2 receptor is a type of adrenergic receptor, which plays a crucial role in the central nervous system. It is involved in regulating neurotransmitter release and has implications in various physiological processes such as pain regulation, sedation, and lowering of blood pressure .

Mode of Action

As an α2 receptor agonist, this compound binds to the α2 receptors, mimicking the action of natural neurotransmitters. This binding triggers a series of biochemical reactions that result in the inhibition of adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels subsequently inhibits the release of neurotransmitters, thereby exerting its physiological effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adenylate cyclase-cAMP pathway . By inhibiting adenylate cyclase, the compound reduces the conversion of ATP to cAMP, a key secondary messenger involved in many biological responses. The decrease in cAMP levels leads to a reduction in neurotransmitter release, affecting various downstream processes such as pain perception and blood pressure regulation .

Pharmacokinetics

Based on its chemical properties, it can be inferred that it is slightly soluble in dmso and methanol when heated . It is also hygroscopic and should be stored under an inert atmosphere at -20°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The primary result of the action of N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride is the reduction in neurotransmitter release due to its agonistic action on α2 receptors . This can lead to various physiological effects, such as reduced pain perception and lowered blood pressure. It’s worth noting that this compound is an impurity of Brimonidine Tartrate, a medication used to treat glaucoma .

Action Environment

The action of N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used and the temperature, which can impact its absorption and distribution in the body . Furthermore, its stability, which is crucial for its efficacy, can be affected by factors such as humidity and storage conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

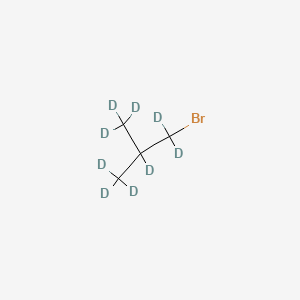

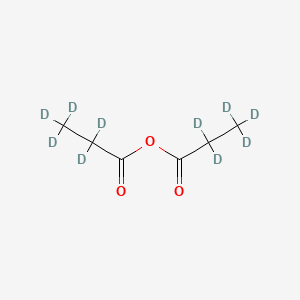

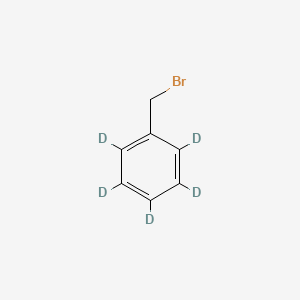

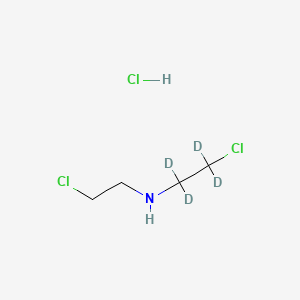

The synthesis of N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride involves multiple steps, starting with the preparation of the quinoxaline ring followed by bromination and subsequent reaction with guanidine hydrochloride. The reaction conditions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is stored under specific conditions to maintain its stability and prevent degradation .

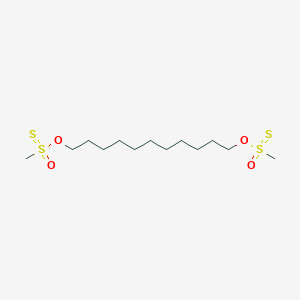

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of different quinoxaline analogs.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which have significant applications in medicinal chemistry and material science .

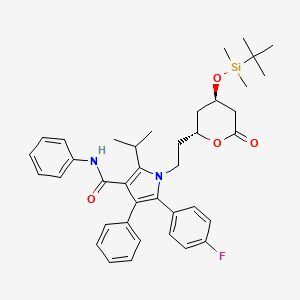

Comparaison Avec Des Composés Similaires

Similar Compounds

Brimonidine Tartrate: An α2 receptor agonist used to treat glaucoma.

1-(5-Bromoquinoxalin-6-yl)guanidine: A related compound with similar structural features.

Uniqueness

N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride is unique due to its specific bromination pattern and its role as an impurity in Brimonidine Tartrate. This uniqueness makes it valuable in the study of adrenergic receptors and the development of new therapeutic agents .

Propriétés

Numéro CAS |

1797986-78-7 |

|---|---|

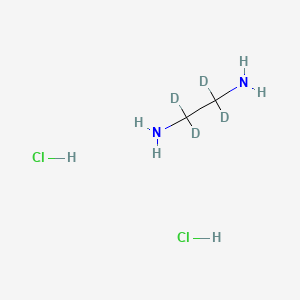

Formule moléculaire |

C9H9BrClN5 |

Poids moléculaire |

302.56 g/mol |

Nom IUPAC |

2-(5-bromoquinoxalin-6-yl)guanidine;hydrochloride |

InChI |

InChI=1S/C9H8BrN5.ClH/c10-7-5(15-9(11)12)1-2-6-8(7)14-4-3-13-6;/h1-4H,(H4,11,12,15);1H |

Clé InChI |

FDBGGLJRHMQFKT-UHFFFAOYSA-N |

SMILES |

C1=CC2=[NH+]C=C[NH+]=C2C(=C1N=C(N)N)Br.[Cl-] |

SMILES canonique |

C1=CC2=NC=CN=C2C(=C1N=C(N)N)Br.Cl |

Synonymes |

(5-Bromo-6-quinoxalinyl)guanidine Hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/new.no-structure.jpg)

![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)

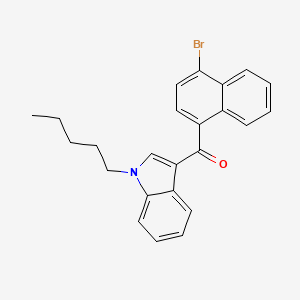

![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)

![[2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone](/img/structure/B566172.png)